2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide
Overview
Description
2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide is a synthetic compound characterized by its unique and complex chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno[3,2-d]pyrimidine core, which is achieved through cyclization reactions. Key reagents include ethyl 3-aminothiophene-2-carboxylate and fluorobenzaldehyde, which undergo condensation, cyclization, and fluorination steps.
Industrial Production Methods: Industrial-scale production requires optimized reaction conditions to maximize yield and purity. Solvent choices, temperature control, and reaction times are critical. Reactions are often conducted under inert atmosphere conditions to prevent oxidation and degradation. Standard purification techniques like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of functional groups, e.g., halogens.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Conditions often vary from room temperature to reflux, depending on the desired transformation.
Major Products Formed: Depending on the reaction type, products may include hydroxyl derivatives, hydrogenated forms, or substituted analogs with different functional groups replacing the original components.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate for synthesizing more complex molecules. Its unique structure offers versatility in building various pharmacophores.
Biology: In biological research, it's often employed as a probe to study molecular interactions with enzymes and receptors. The fluorine atom enhances its ability to engage in hydrogen bonding and van der Waals interactions.
Medicine: Medically, derivatives of benzothieno[3,2-d]pyrimidine have shown promise as anti-cancer agents due to their ability to inhibit specific kinases involved in cell proliferation.
Industry: In industry, such compounds can serve as starting materials for the production of dyes, agrochemicals, and other pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves its interaction with biological targets like enzymes, receptors, or DNA. Its structure allows for binding through various interactions, including hydrogen bonds, pi-stacking, and hydrophobic interactions. The fluorine atom plays a significant role in increasing binding affinity and specificity.
Comparison with Similar Compounds
This compound stands out among benzothieno[3,2-d]pyrimidine derivatives due to the presence of the ethyl and fluorine substituents, which enhance its chemical stability and biological activity. Similar compounds include:
2-(4-amino-2-ethylbenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-benzylacetamide
2-(2-ethylbenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)acetamide
9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl-N-methylacetamide
These comparisons highlight the unique modifications in 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide that contribute to its distinct properties and applications.
Properties
IUPAC Name |
2-(2-ethyl-9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S/c1-3-17-25-20-19-15(23)5-4-6-16(19)29-21(20)22(28)26(17)12-18(27)24-11-14-9-7-13(2)8-10-14/h4-10H,3,11-12H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCMIIMAYDIIEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1CC(=O)NCC3=CC=C(C=C3)C)SC4=CC=CC(=C42)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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